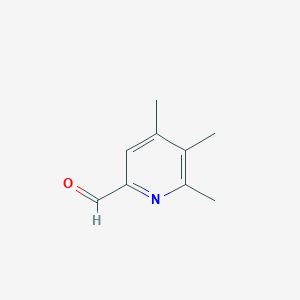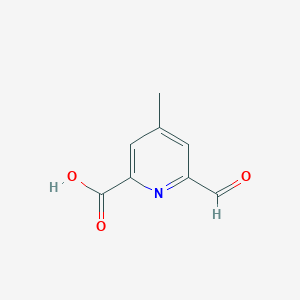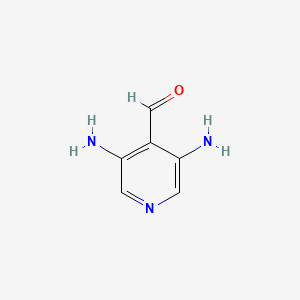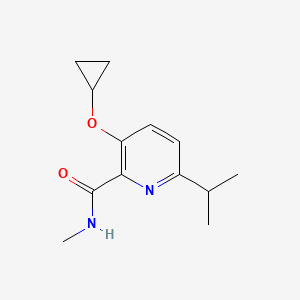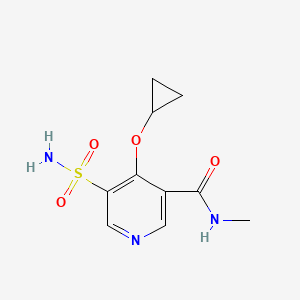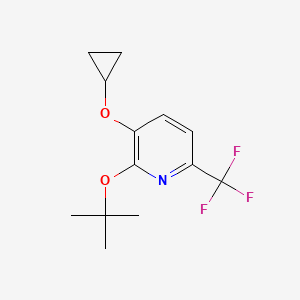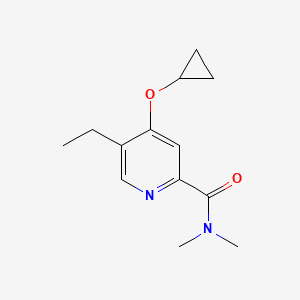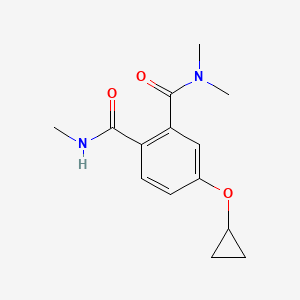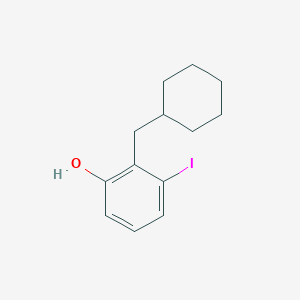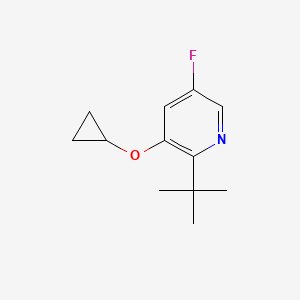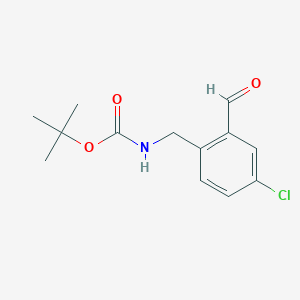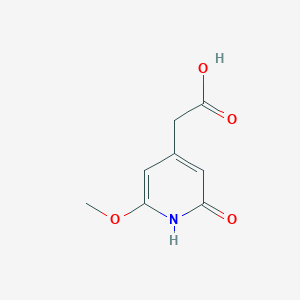
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and acetic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation and methoxylation of pyridine derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetic acid moiety can also play a role in modulating the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
(2-Hydroxy-6-methylpyridin-4-yl)acetic acid: This compound is similar in structure but has a methyl group instead of a methoxy group.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-(2-methoxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-8(11)12)2-6(10)9-7/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
DXBWLGJCYKSMAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=O)N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



